2-[(2,6-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-[(2,6-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of thiadiazoloquinazolines, which are known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,3,4]thiadiazolo[3,2-a]pyrimidines, have been synthesized and characterized
Mode of Action
The exact mode of action of this compound is currently unknown. It is synthesized via a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Compounds with similar structures have been synthesized and characterized
Result of Action
Compounds with similar structures have been synthesized and characterized . The results of these compounds’ actions could provide insights into the potential effects of this compound.
Preparation Methods
The synthesis of 2-[(2,6-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multi-component reactions under solvent-free conditions. One efficient method involves the use of a Lewis acid-based deep eutectic solvent (LA-DES) synthesized from diphenhydramine hydrochloride and cobalt chloride hexahydrate. This solvent acts as a catalyst in a one-pot three-component reaction involving dimedone or 1,3-cyclohexanedione, aldehydes, and 5-aryl-1,3,4-thiadiazol-2-amines . The reaction is carried out under solvent-free conditions, making it environmentally friendly and economically viable.
Chemical Reactions Analysis
2-[(2,6-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles . The major products formed from these reactions are derivatives of thiadiazoloquinazolinones, which exhibit diverse biological activities.
Scientific Research Applications
In medicinal chemistry, it has shown promising anti-cancer activity by targeting epidermal growth factor receptors (EGFR) and inducing apoptosis in cancer cells . Additionally, it has been explored for its antimicrobial, antiviral, and anti-inflammatory properties . In the field of green chemistry, its synthesis using environmentally friendly methods highlights its potential for sustainable industrial applications .
Comparison with Similar Compounds
Compared to other thiadiazoloquinazolinones, 2-[(2,6-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one stands out due to its unique structural features and potent biological activities. Similar compounds include thiazolo-[2,3-b]quinazolin-6-one derivatives, which also exhibit anti-cancer properties by targeting EGFR . the presence of the difluoroanilino group in this compound enhances its binding affinity and specificity towards molecular targets, making it a more effective therapeutic agent.
Properties
IUPAC Name |
2-(2,6-difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N4OS/c16-9-5-3-6-10(17)12(9)19-14-20-21-13(22)8-4-1-2-7-11(8)18-15(21)23-14/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTTYNKGHSWOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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